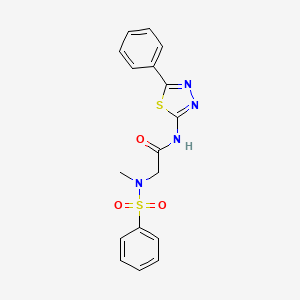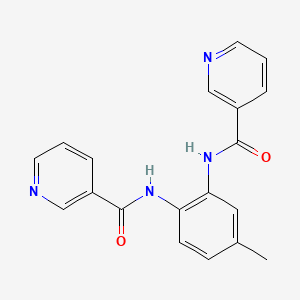![molecular formula C13H11ClN2O2S B5757076 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have promising applications in various fields such as medicine, agriculture, and material science. In
Wirkmechanismus
The mechanism of action of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that play a role in inflammation and cancer development. It has also been found to have an inhibitory effect on the growth of certain cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to have a low toxicity profile and does not cause significant adverse effects. It has been found to have an anti-inflammatory effect by reducing the levels of certain inflammatory markers in the blood. It has also been found to have an anti-cancer effect by inhibiting the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide in lab experiments include its high purity, low toxicity, and potential anti-inflammatory and anti-cancer properties. However, its limitations include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory and anti-cancer properties.
2. Studies on the potential use of this compound as a pesticide in agriculture.
3. Studies on the potential use of this compound as a corrosion inhibitor in material science.
4. Studies on the potential use of this compound in combination with other anti-inflammatory and anti-cancer drugs to enhance their efficacy.
5. Studies on the potential use of this compound in the treatment of other inflammatory and cancer-related diseases.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of scientific research. Its synthesis method is efficient and yields high-quality product. Its potential anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, its high cost and limited availability are significant limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide involves the reaction of 3-chlorobenzoic acid with 2-furfurylamine in the presence of thionyl chloride. The resulting product is then reacted with carbon disulfide and aqueous ammonia to obtain the final product. This synthesis method has been found to be efficient and yields high-quality product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide has been found to have promising applications in various fields of scientific research. In the field of medicine, this compound has been found to have potential anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have potential use as a pesticide. In material science, it has been found to have potential use as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
3-chloro-N-(furan-2-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-4-1-3-9(7-10)12(17)16-13(19)15-8-11-5-2-6-18-11/h1-7H,8H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWPCAUSUMZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(2-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5757010.png)
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)



![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B5757042.png)
![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B5757046.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)

![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)
